1-(3-Bromobenzyl)-4-methylpiperazine
Overview
Description
“1-(3-Bromobenzyl)piperidine” is a chemical compound . It has a molecular formula of C12H16BrN and an average mass of 254.166 Da . It’s a piperidine derivative with a substituted benzoyl group at the 3-position of the piperidine ring.
Synthesis Analysis
While specific synthesis methods for “1-(3-Bromobenzyl)-4-methylpiperazine” are not available, similar compounds like “1-(3-Bromobenzyl)piperidine” and “3-Bromobenzyl bromide” can be synthesized through various methods . For instance, “3-Bromobenzyl bromide” can be synthesized by the bromination of toluene under conditions suitable for a free radical halogenation .
Molecular Structure Analysis
The molecular structure of “1-(3-Bromobenzyl)piperidine” consists of a benzene ring substituted with a bromomethyl group .
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches : The compound 1-(3-Bromobenzyl)-4-methylpiperazine has been synthesized through various methods. For instance, 4-[(4-Methylpiperazin-1-yl)methyl]Benzoic Acid Dihydrochloride was synthesized from 4-methylbenzoic acid through α-bromination and amination processes, indicating a methodology for synthesizing similar compounds (Lu Xiao-qin, 2010). Furthermore, a synthesis method for 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, involving nucleophilic substitution, demonstrates the versatility in synthetic routes for related compounds (N. Mishriky & A. Moustafa, 2013).
Structural and Spectral Analysis : In-depth quantum chemical calculations including ab initio HF and density functional theory were performed on 1-Amino-4-methylpiperazine, a structurally similar compound, to understand its electronic properties and interactions. Such analyses can potentially be applied to this compound for a comprehensive understanding of its properties (G. Mahalakshmi & V. Balachandran, 2015).
Chemical Reactivity and Interactions
Multi-component Hydrogen-Bonding Salts : 1-Methylpiperazine, a related compound, was used to form multi-component hydrogen-bonding salts with aromatic carboxylic acids. These salts exhibited robust hydrogen-bond interactions and weak C-H⋯O interactions, enhancing their crystal structures. Similar interactions could be explored with this compound for the development of novel supramolecular architectures (Yang Yu et al., 2015).
Reactivity in Arylation Reactions : The reactivity of compounds like 1-(2-bromobenzyl)-4-halopyrazoles in inter- and intra-molecular Pd-catalyzed direct arylation was studied, showcasing the potential of bromobenzyl compounds in complex chemical reactions. This might be relevant for derivatives of this compound (Mariem Brahim et al., 2016).
Potential Applications
Antimicrobial Activity : Aminobenzylated Mannich bases synthesized from 3-Bromobenzaldehyde and related compounds exhibited antimicrobial activity. This suggests the potential of this compound derivatives in antimicrobial applications (K. Nimavat et al., 2004).
Catalytic Assessment : Peripheral bromoaryl-substituted manganese and iron porphyrazines, which are structurally related, were assessed for their electrochemical and catalytic properties, indicating the potential for this compound derivatives in catalysis and other electrochemical applications (T. Koczorowski et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-(3-Bromobenzyl)-4-methylpiperazine is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin, perturbing its tertiary structure .
Biochemical Pathways
The compound’s interaction with tubulin affects the microtubule dynamics, which are essential for various cellular processes, including cell division and intracellular transport . The disruption of microtubule architecture can lead to cell cycle arrest and ultimately cell death, particularly in rapidly dividing cells such as cancer
Properties
IUPAC Name |
1-[(3-bromophenyl)methyl]-4-methylpiperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2/c1-14-5-7-15(8-6-14)10-11-3-2-4-12(13)9-11/h2-4,9H,5-8,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXYTZQAXGEORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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